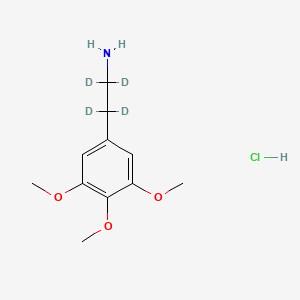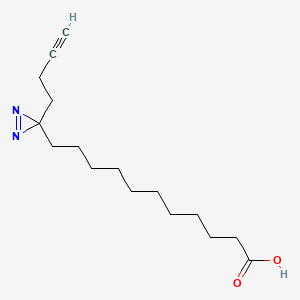
Dantrolene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dantrolene-d4 is a deuterated form of dantrolene, a direct-acting skeletal muscle relaxant. It is primarily used as an internal standard for the quantification of dantrolene in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . Dantrolene itself is known for its role in treating malignant hyperthermia, a life-threatening condition triggered by certain anesthetics .
Méthodes De Préparation
The synthesis of dantrolene-d4 involves the incorporation of deuterium atoms into the dantrolene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated furfural with hydantoin derivatives under specific conditions to yield this compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Dantrolene-d4, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Dantrolene-d4 has several scientific research applications:
Mécanisme D'action
Dantrolene-d4 exerts its effects by binding to the ryanodine receptor 1 (RyR1) on the sarcoplasmic reticulum, inhibiting the release of calcium ions into the cytoplasm . This action reduces muscle contraction and helps manage conditions like malignant hyperthermia. The molecular targets involved include the RyR1 channel, which plays a crucial role in calcium homeostasis and muscle contraction .
Comparaison Avec Des Composés Similaires
Dantrolene-d4 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Dantrolene: The non-deuterated form, used clinically for treating malignant hyperthermia.
Phenytoin: Another hydantoin derivative, but primarily used as an antiepileptic drug.
Ryanodine: A plant alkaloid that also targets the ryanodine receptor but has different pharmacological properties. This compound’s uniqueness lies in its application as an internal standard, providing accurate quantification in analytical studies.
Propriétés
Formule moléculaire |
C14H10N4O5 |
|---|---|
Poids moléculaire |
318.28 g/mol |
Nom IUPAC |
1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |
InChI |
InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7-/i1D,2D,3D,4D |
Clé InChI |
OZOMQRBLCMDCEG-HASJTZOWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2=CC=C(O2)/C=N\N3CC(=O)NC3=O)[2H])[2H])[N+](=O)[O-])[2H] |
SMILES canonique |
C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[5-(2,3,5,6-Tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10853954.png)
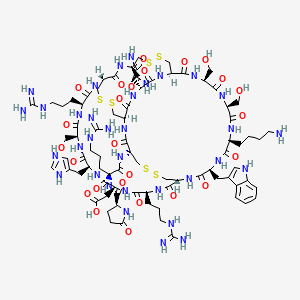
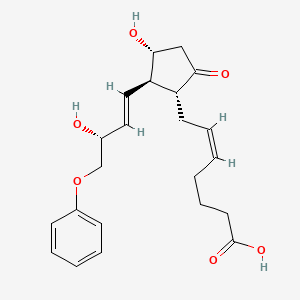
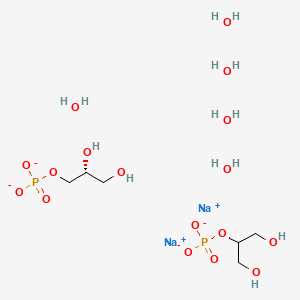

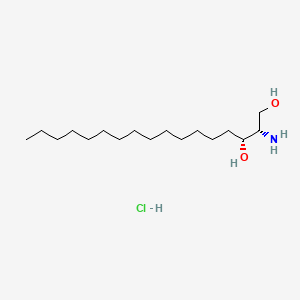
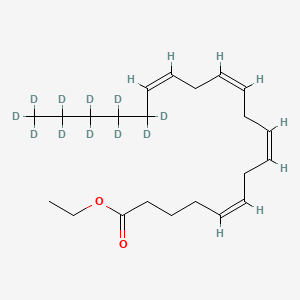
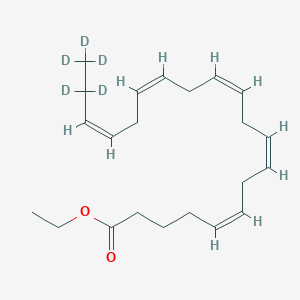
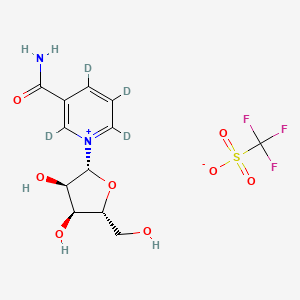
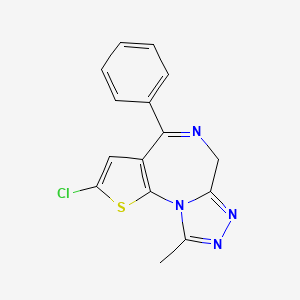
![4-[2-(5-amino-1H-pyrazol-4-yl)-4-(trifluoromethyl)phenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide](/img/structure/B10854007.png)
